3-[(2-Methylphenoxy)methyl]piperidine

Sigma Receptor Ligands Neuropharmacology Binding Affinity

3-[(2-Methylphenoxy)methyl]piperidine (CAS 785713-79-3) is a piperidine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol. It features a 2-methylphenoxy group linked to the 3-position of the piperidine ring via a methylene bridge.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 785713-79-3
Cat. No. B1602770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methylphenoxy)methyl]piperidine
CAS785713-79-3
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2CCCNC2
InChIInChI=1S/C13H19NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
InChIKeyZWNDUYVBAKNEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methylphenoxy)methyl]piperidine (CAS 785713-79-3): Procurement-Grade Specifications and Baseline Physicochemical Profile


3-[(2-Methylphenoxy)methyl]piperidine (CAS 785713-79-3) is a piperidine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol. It features a 2-methylphenoxy group linked to the 3-position of the piperidine ring via a methylene bridge . This substitution pattern is a key structural differentiator among closely related analogs. Commercially, the compound is typically available as a free base with a purity specification of 95% and is supplied as a liquid that should be stored at -20°C for long-term stability . Its calculated lipophilicity (LogP = 2.92) and hydrogen-bonding capacity (H-Bond Donor = 1) are fundamental parameters that influence its behavior in biological assays and organic synthesis .

3-[(2-Methylphenoxy)methyl]piperidine: Why Generic Substitution with Other Piperidine Analogs is Scientifically Inadvisable


The premise that one piperidine derivative can be freely substituted for another is fundamentally flawed for 3-[(2-Methylphenoxy)methyl]piperidine. This is due to its unique combination of a 2-methylphenoxy group and a methylene linker at the 3-position of the piperidine ring, which dictates specific steric and electronic interactions. Substituting this compound with a different regioisomer (e.g., substitution at the 4-position) or a different aryl ether (e.g., a 4-methylphenoxy analog) can drastically alter key properties like receptor binding affinity, lipophilicity, and solubility . Such changes can invalidate experimental results in a structure-activity relationship (SAR) study, lead to unexpected metabolic profiles, or compromise the performance of a chemical process that relies on its precise 3D conformation [1]. Therefore, treating it as a generic building block without verifying the exact structural and purity specifications introduces significant scientific and financial risk.

3-[(2-Methylphenoxy)methyl]piperidine: Product-Specific Quantitative Evidence for Informed Scientific Selection


Sigma-2 (σ2) Receptor Affinity: Direct Evidence for Binding Specificity

A critical differentiator for 3-[(2-Methylphenoxy)methyl]piperidine is its demonstrated binding affinity for the sigma-2 (σ2) receptor, a target implicated in cancer and neurological disorders. In a competitive binding assay using rat PC12 cells, the compound exhibited an inhibition constant (Ki) of 90 nM [1]. This value serves as a direct quantitative benchmark for selecting this compound over analogs with unknown or weaker affinities for the same target. While not a direct head-to-head comparison within the same study, this data point is crucial for researchers building SAR models, as it establishes the baseline affinity conferred by the specific ortho-methylphenoxy substitution pattern on a 3-substituted piperidine scaffold. This affinity can be contrasted with the generally lower affinities reported for other piperidine derivatives lacking this precise aromatic ether group [2].

Sigma Receptor Ligands Neuropharmacology Binding Affinity TMEM97

Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Piperidine Analogs

The position of the (2-methylphenoxy)methyl group on the piperidine ring is a primary determinant of the compound's three-dimensional shape and, consequently, its biological and chemical behavior. 3-[(2-Methylphenoxy)methyl]piperidine (CAS 785713-79-3) is the 3-substituted isomer, which is chemically distinct from its 4-substituted counterpart, 4-[(2-Methylphenoxy)methyl]piperidine (CAS 614731-14-5) . This difference in substitution creates unique molecular geometries that can lead to divergent binding poses in a protein pocket or different reactivity profiles in a synthetic transformation. For instance, in SAR studies of phenoxyalkylpiperidines as sigma-1 receptor ligands, the point of attachment and linker length were found to critically influence both binding affinity and agonist/antagonist functional activity [1]. Selecting the correct 3-substituted isomer ensures consistency and reproducibility in experiments where the spatial orientation of the piperidine nitrogen and the aromatic group is crucial.

Structure-Activity Relationship Medicinal Chemistry Isomer Purity Conformational Analysis

Aromatic Substitution Pattern: Ortho-Methyl vs. Para-Methyl Analogs

The position of the methyl group on the phenoxy ring is a key determinant of the compound's steric and electronic properties. 3-[(2-Methylphenoxy)methyl]piperidine, with its ortho-methyl substitution, presents a distinct steric environment compared to its para-substituted isomer, 3-[(4-Methylphenoxy)methyl]piperidine (CAS 883547-94-2) . The ortho-methyl group introduces steric hindrance near the ether linkage, which can influence the conformational flexibility of the molecule and its ability to engage in specific non-covalent interactions, such as π-stacking or hydrophobic packing, with a biological target . While the logP values of these isomers are expected to be similar, their 3D shapes and electronic distribution are not. This can translate into significant differences in binding affinity and selectivity. For example, in a series of piperidine-based PDK2 inhibitors, even subtle changes in the piperidine substituent were shown to cause over a 30-fold variation in IC50 values, highlighting the sensitivity of biological activity to structural nuances [1].

Structure-Activity Relationship Lipophilicity Steric Effects Chemical Synthesis

Physicochemical and Handling Specifications: Quantifiable Differences from Common Alternatives

3-[(2-Methylphenoxy)methyl]piperidine possesses a unique combination of physicochemical properties that are essential for its handling, purification, and use in specific experimental protocols. Its reported boiling point is 310.4 ± 15.0 °C at 760 mmHg, and its flash point is 127.7 °C . The predicted acid dissociation constant (pKa) is 9.96 ± 0.10, and the predicted density is 0.985 ± 0.06 g/cm³ . Its lipophilicity is expressed as a calculated LogP of 2.92 . This property profile is a key differentiator. For example, the free base form of this compound is a liquid that should be stored at -20°C, which contrasts with the solid hydrochloride salt form of related compounds that may be stored at room temperature . The liquid state and specific boiling point directly influence the choice of synthetic techniques (e.g., distillation vs. recrystallization) and storage logistics, making it a more or less suitable choice depending on the laboratory's workflow and equipment.

Physicochemical Properties Chemical Synthesis LogP Boiling Point pKa

3-[(2-Methylphenoxy)methyl]piperidine: Validated Research and Industrial Application Scenarios


Sigma-2 Receptor Targeted Probe and Radioligand Development

Based on its demonstrated binding affinity for the sigma-2 (σ2) receptor (Ki = 90 nM) [1], 3-[(2-Methylphenoxy)methyl]piperidine is a viable starting scaffold for developing chemical probes to study σ2/TMEM97 biology. Researchers can use this compound to design fluorescent or radiolabeled derivatives for use in binding assays, cellular imaging, or to investigate the receptor's role in proliferating cells, as σ2 is a known biomarker for tumor proliferation [2]. Its specific 2-methylphenoxy substitution pattern provides a distinct vector for further chemical optimization aimed at improving affinity, selectivity, and pharmacokinetic properties.

Medicinal Chemistry SAR Studies on Piperidine-Based Scaffolds

The compound is ideally suited as a building block for detailed structure-activity relationship (SAR) studies. Its unique combination of a 3-substituted piperidine and an ortho-methylphenoxy group provides a baseline for systematically altering the core. Scientists can compare its activity directly against its 4-substituted and 4-methylphenoxy analogs to map the steric and electronic requirements for target engagement. This approach is essential for optimizing lead compounds in drug discovery programs targeting kinases, GPCRs, or other protein families known to interact with piperidine derivatives.

Chemical Synthesis: A Precise Building Block for Diverse Libraries

As a commercially available, 95% pure liquid , this compound serves as a well-defined starting material for synthesizing diverse small-molecule libraries. Its 2-methylphenoxy group can be used to introduce a specific lipophilic motif (LogP = 2.92) , and the free piperidine nitrogen can be readily functionalized through alkylation, acylation, or reductive amination. Its defined boiling point (310.4 °C) is crucial for planning purification by distillation, and its liquid state facilitates handling in automated synthesis platforms. This ensures that the structural diversity generated in a library is based on a consistent and verifiable starting point.

Reference Standard for Analytical and Quality Control

With a defined CAS number (785713-79-3) and a clear set of identifiers (molecular formula C₁₃H₁₉NO, MW 205.3 g/mol) , 3-[(2-Methylphenoxy)methyl]piperidine can be used as a reference standard in analytical chemistry. It is suitable for method development and validation in techniques like HPLC, GC-MS, or NMR spectroscopy, where its unique retention time, mass spectrum, and NMR shifts can be used to identify or quantify the compound in complex mixtures. This is particularly valuable for confirming the identity and purity of newly synthesized derivatives or for tracking this specific isomer in metabolic or environmental fate studies.

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